1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride
Overview
Description
1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1394040-29-9 . It has a molecular weight of 294.18 . The IUPAC name for this compound is 1-benzyl-7-chloro-1H-benzimidazol-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13 (11)18 (14 (16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2, (H2,16,17);1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
1. Transformation into Benzimidazole Derivatives
The compound has been used in the transformation of certain benzodiazepines into benzimidazole derivatives. This process involves ring contraction with aromatic primary amines and is significant in the field of heterocyclic chemistry due to the wide applications of benzimidazoles in pharmaceuticals and agrochemicals (Aotsuka et al., 1991).
2. Role in Aminoalkylation of Benzotriazole
1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride is relevant in the aminoalkylation of benzotriazole. This reaction is vital for producing derivatives with potential applications in various fields including material science and medicinal chemistry (Katritzky et al., 1987).
3. Environmental and Biological Impact Studies
Studies have been conducted to understand the environmental and biological impacts of benzotriazole and benzothiazole derivatives. Such research is crucial for assessing the ecological footprint and potential health risks of these compounds (Asimakopoulos et al., 2013).
4. Evaluation in Corrosion Inhibition
The derivatives of benzimidazole, which can be synthesized from compounds like 1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride, have been evaluated as corrosion inhibitors. This is a significant area of research in material science and engineering (Tang et al., 2013).
5. Involvement in Pharmaceutical Research
Compounds like 1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride are integral in synthesizing various pharmaceutical compounds. These include novel antitumor benzothiazoles, highlighting the compound's importance in medicinal chemistry (Bradshaw et al., 2002).
properties
IUPAC Name |
1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLAAHXDJTELW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.